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Introduction

The cholecystokinin-2 receptor (CCK2R) is a promising molecular target for the diagnosis and
treatment of various cancers, including medullary thyroid carcinoma and small cell lung cancer,
due to its overexpression in these malignancies. Peptide Receptor Radionuclide Therapy
(PRRT) utilizing CCK2R-targeting peptides labeled with therapeutic radionuclides like Lutetium-
177 (*’7Lu) offers a targeted approach to deliver cytotoxic radiation to tumor cells while
minimizing damage to healthy tissues. This document provides detailed application notes and
experimental protocols for the radiolabeling of DOTA-conjugated CCK2R peptides with 77Lu.

Lutetium-177 is an ideal radionuclide for PRRT due to its favorable decay characteristics,
including a half-life of 6.65 days, emission of medium-energy beta particles for therapy, and
gamma photons suitable for imaging.[1] The stable chelation of 1’’Lu is most commonly
achieved using the bifunctional chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic
acid (DOTA), which is conjugated to the N-terminus of the CCK2R-targeting peptide.

This guide covers the necessary materials, detailed step-by-step protocols for manual and
automated radiolabeling, quality control procedures, and a summary of the performance of
various 1’’Lu-labeled CCK2R peptides.
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CCK2R Signaling Pathway

Activation of the CCK2R by its natural ligands, gastrin and cholecystokinin (CCK), initiates a
cascade of intracellular signaling events that regulate cell proliferation, differentiation, and
survival.[2] Upon ligand binding, the CCK2R, a G protein-coupled receptor, primarily couples to
Gq and Gal2/13 proteins. This leads to the activation of phospholipase CB (PLCp), which in
turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (1P3)
and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium (Ca?*), while
DAG activates protein kinase C (PKC).[2] These signaling events converge on downstream
pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are crucial
regulators of cellular processes.[2] Understanding this pathway is critical for the development of

targeted therapies.
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Experimental Protocols

Materials and Reagents
o DOTA-conjugated CCK2R peptide: (e.g., DOTA-MGS5, PP-F11N) of GMP-grade quality.

e Lutetium-177 Chloride (*”’LuCls3): No-carrier-added (NCA), in 0.04 M HCI.
» Buffers:
o 0.1 M Sodium Acetate Buffer (pH 4.0-5.0).
o 0.25 M Ammonium Acetate Buffer (pH 5.0).
 Stabilizer/Antioxidant:
o Gentisic Acid.
o L-methionine.
o Ascorbic Acid.
e Quenching Solution: 0.05 M Diethylenetriaminepentaacetic acid (DTPA) solution.
 Purification: Sep-Pak® C18 light cartridges.
e Solvents: Ethanol (Ph. Eur. grade), Water for Injection (WFI).
e Quality Control:

o Radio-HPLC system: with a suitable C18 column and a gradient of acetonitrile and water
(containing 0.1% TFA).

o ITLC-SG strips: developed with a mobile phase of 0.1 M sodium citrate (pH 5.0).
e Equipment:
o Heating block or water bath capable of maintaining 90-100°C.

o \Vortex mixer.
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o Dose calibrator.
o pH meter or pH indicator strips.

o Sterile, low protein binding reaction vials.

Radiolabeling Workflow

The general workflow for the radiolabeling of DOTA-peptides with 177Lu involves the chelation
of the radionuclide by the DOTA moiety under controlled temperature and pH, followed by
purification and quality control to ensure the final product is suitable for preclinical or clinical

use.
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Detailed Manual Radiolabeling Protocol (Example:
[*77Lu]Lu-DOTA-MGS5)

This protocol is a synthesis of methodologies reported in the literature and should be optimized

for specific laboratory conditions.[4][5]
e Preparation:
o In a sterile, low protein binding vial, add 100 pg of DOTA-MGS5.

o Add a sufficient volume of 0.25 M ammonium acetate buffer containing a stabilizer like
gentisic acid to achieve a final pH of 4.0-5.0.[5][6] The kinetics of labeling are optimal at
pH 4-4.5.[6]

o Radiolabeling Reaction:

o Carefully add the desired activity of no-carrier-added 1’’LuCls (e.g., 3-10 GBq) to the
reaction vial.[5]

o Gently vortex the mixture.

o Incubate the reaction vial in a heating block or water bath at 90-95°C for 15-30 minutes.[5]

[7]
e Cooling and Quenching:
o After incubation, allow the vial to cool to room temperature.

o (Optional) Add a small volume of 0.05 M DTPA solution to chelate any remaining free

177|_U.
 Purification (if necessary):
o If the radiochemical purity (RCP) is below 95%, purification is required.

o Condition a Sep-Pak® C18 light cartridge by washing with ethanol (5 mL) followed by WFI
(20 mL).
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o Load the reaction mixture onto the cartridge. The [*7’Lu]Lu-DOTA-MGSS5 will be retained.
o Wash the cartridge with WFI (10 mL) to remove unreacted 1’’Lu and hydrophilic impurities.

o Elute the final product with a small volume (0.5-1 mL) of 50% ethanol in saline.

e Final Formulation:
o Evaporate the ethanol under a stream of sterile nitrogen.
o Reconstitute the purified product in sterile 0.9% sodium chloride for injection.

o Perform sterile filtration using a 0.22 um filter into a sterile vial.

Automated Synthesis

For clinical applications and routine production, automated synthesis modules (e.g., Modular-
Lab PharmTracer®) are recommended.[8][9] These systems offer advantages in terms of
radiation safety, reproducibility, and GMP compliance.[9] The automated process typically
follows the same chemical principles as the manual method but utilizes a pre-assembled
cassette and software-controlled steps for reagent addition, heating, purification, and final
formulation.[5] An automated synthesis of [1’/Lu]Lu-DOTA-MGS5 using 100 ug of peptide and
starting activities of 3.2—10.7 GBq resulted in a final product with a radiochemical purity of
>98% within approximately 45 minutes.[5]

Quality Control

Stringent quality control is mandatory to ensure the safety and efficacy of the
radiopharmaceutical.

» Radiochemical Purity (RCP): This is the most critical quality attribute and should be >95%.

o Radio-HPLC: The gold standard for determining RCP, separating the desired product from
impurities and radiolytic byproducts.

o ITLC-SG: A rapid method for in-process control. Using a mobile phase of 0.1 M sodium
citrate, the labeled peptide remains at the origin (Rf=0.0-0.1), while free 17/Lu moves with
the solvent front (Rf=0.9-1.0).
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e pH: Should be within a physiologically acceptable range (typically 5.0-7.0).

 Sterility and Endotoxins: The final product must be sterile and meet the specified limits for
bacterial endotoxins.

» Radionuclidic Purity: Assessed to ensure the absence of other radioactive isotopes.

Data Presentation: Performance of *’Lu-Labeled
CCK2R Peptides

The following tables summarize key quantitative data for several prominent ’’Lu-labeled
CCK2R peptides from preclinical studies.

Table 1: Radiolabeling and In Vitro Characteristics

. Radiochemi Molar Receptor
Peptide . . . .
Anal cal Purity Activity Affinity Cell Line Reference
nalo
. (RCP) (GBqlumol)  (ICso, nM)
[*77Lu]Lu-
>98% 10-40 ~1.5 A431-CCK2R  [4][10][11]
DOTA-MGS5
[*"7Lu]Lu-PP-
>95% N/A ~1.0 A431-CCK2R  [12][13]
F11IN
[Y77Lu]Lu-
DOTA-cyclo-  >98% ~55 ~2.1 A431-CCK2R  [14][15]
MG1
[*77Lu]Lu-
DOTA-cyclo-  >98% ~55 ~3.0 A431-CCK2R  [14][16]
MG2

N/A: Not Available

Table 2: In Vitro Cell Uptake (% of total activity)
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Peptide . . .
1h Incubation 4h Incubation Cell Line Reference
Analog
[277Lu]Lu-DOTA-
~50% ~68% A431-CCK2R [11]
MGS5
[*77Lu]Lu-1
- ~60% ~73% A431-CCK2R [11]
(modified MGS5)
[Y77Lu]Lu-2
b ~45% ~49% A431-CCK2R [11]
(modified MGS5)
[177Lu]Lu-DOTA-
~25% ~35% A431-CCK2R [14]
cyclo-MG1
[Y77Lu]Lu-DOTA-
~20% ~30% A431-CCK2R [14]

cyclo-MG2

Table 3: In Vivo Tumor Uptake in Xenograft Models (% Injected Activity per gram - %IA/qQ)

Peptide . . . Animal
1h p.i. 4h p.i. 24h p.i. Reference
Analog Model
[*77Lu]Lu- A431-CCK2R
~68.1 ~22.9 ~28.9 [4][11]
DOTA-MGS5 Xenograft
[Y77Lu]Lu-1
- A431-CCK2R
(modified N/A ~22.2 N/A [11]
Xenograft
MGS5)
[Y77Lu]Lu-2
N A431-CCK2R
(modified N/A ~32.1 N/A [11]
Xenograft
MGS5)
[Y77Lu]Lu-PP- A431-CCK2R
~18.0 ~15.0 ~10.0 [12]
F11N Xenograft
p.i.: post-injection
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Conclusion

The radiolabeling of DOTA-conjugated CCK2R peptides with Lutetium-177 is a robust and
reproducible process that can be performed both manually and with automated systems.[9][10]
Achieving high radiochemical purity is critical and is dependent on optimized reaction
conditions, including pH, temperature, and the use of stabilizers.[6] The various developed
minigastrin analogs, such as DOTA-MGS5 and PP-F11N, have demonstrated high affinity for
CCK2R and significant tumor uptake in preclinical models, supporting their potential for clinical
translation in PRRT.[4][13] The protocols and data presented herein provide a comprehensive
resource for researchers and drug developers working to advance CCK2R-targeted
radionuclide therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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